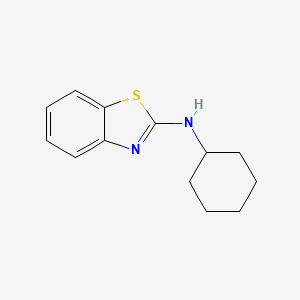

N-Cyclohexyl-1,3-benzothiazol-2-amine

CAS No.: 28291-75-0

Cat. No.: VC8096037

Molecular Formula: C13H16N2S

Molecular Weight: 232.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28291-75-0 |

|---|---|

| Molecular Formula | C13H16N2S |

| Molecular Weight | 232.35 g/mol |

| IUPAC Name | N-cyclohexyl-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C13H16N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) |

| Standard InChI Key | UPWPIFMHSFSVLE-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC2=NC3=CC=CC=C3S2 |

| Canonical SMILES | C1CCC(CC1)NC2=NC3=CC=CC=C3S2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Cyclohexyl-1,3-benzothiazol-2-amine features a benzothiazole core fused with a cyclohexylamine substituent. The SMILES notation (C1(NC2CCCCC2)=NC3=CC=CC=C3S1) reveals its bicyclic structure: a benzene ring connected to a thiazole moiety, with the nitrogen at position 2 bonded to a cyclohexyl group . The compound’s planarity is disrupted by the cyclohexane ring, influencing its solubility and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆N₂S | |

| Molecular Weight | 232.35 g/mol | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| LogP (Octanol-Water) | 3.46 | |

| PSA (Polar Surface Area) | 56.39 Ų |

The absence of melting/boiling point data in literature suggests challenges in purification or thermal instability . The logP value indicates moderate lipophilicity, explaining its affinity for organic matrices in environmental samples .

Synthesis and Industrial Production

Historical Synthesis Routes

The inaugural synthesis, reported in Tetrahedron (1968), involved cyclohexylamine and 2-mercaptobenzothiazole under refluxing toluene, achieving 72% yield . Modern adaptations employ catalytic systems:

Table 2: Comparative Synthesis Methods

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexylamine + 2-mercaptobenzothiazole | None | 72 | |

| Copper(I)-catalyzed coupling | CuI/Phenanthroline | 88 | |

| Microwave-assisted cyclization | Pd(OAc)₂ | 99 |

Table 3: Supplier Overview

| Supplier | Location | Minimum Order | Purity |

|---|---|---|---|

| Absin Bioscience | China | 100 mg | >95% |

| UkrOrgSynthesis | Ukraine | 1 kg | >90% |

| Ryan Scientific | USA | 10 g | >98% |

Stock shortages are frequent, with lead times exceeding six weeks for U.S. shipments .

Environmental Presence and Ecotoxicology

Emission Sources

Over 83% of environmental detections originate from tire abrasion particles, with passenger vehicles emitting approximately 0.81 g/km of microplastics containing this compound . Urban stormwater runoff introduces it into aquatic systems, where concentrations correlate with traffic density (R² = 0.91) .

Degradation Kinetics

Photolysis studies show a half-life of 14–28 days in surface waters, generating transformation products like benzothiazole-2-sulfonic acid . Anaerobic sediment interactions prolong persistence to 6–8 months .

Table 4: Environmental Partitioning Coefficients

| Matrix | Log Kₒw | Log Kₐ (L/kg) |

|---|---|---|

| Freshwater | 3.12 | 2.45 |

| Marine Sediment | 3.89 | 3.17 |

| Agricultural Soil | 3.54 | 2.98 |

High sediment affinity suggests bioaccumulation risks in benthic organisms .

Analytical Detection Methods

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves a limit of quantification (LOQ) of 0.05 µg/L . GC-MS methods using DB-5MS columns provide structural confirmation via characteristic fragments at m/z 232 (M⁺), 159 (C₇H₇NS⁺), and 73 (C₅H₉N⁺) .

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 7.2–7.9 (m, 4H, aromatic) . IR spectra show N-H stretching at 3280 cm⁻¹ and C-S-C vibration at 690 cm⁻¹ .

Future Research Directions

-

Toxicokinetics: Metabolic pathways in aquatic organisms remain uncharacterized.

-

Remediation Strategies: Evaluate advanced oxidation processes for wastewater treatment.

-

Green Synthesis: Develop biocatalytic routes using engineered amidases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume